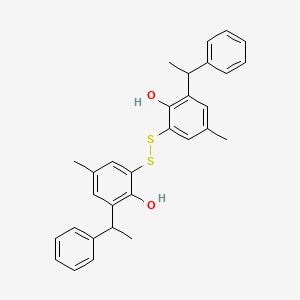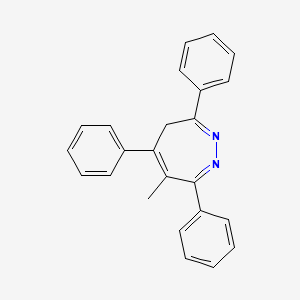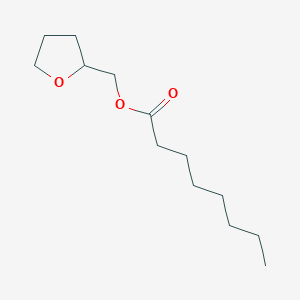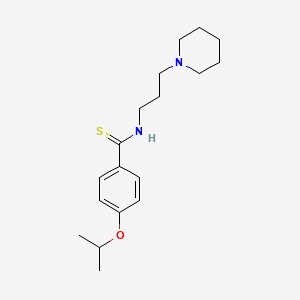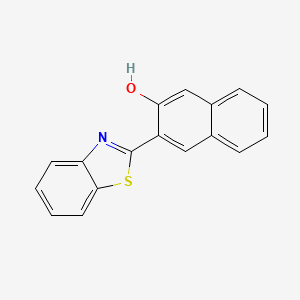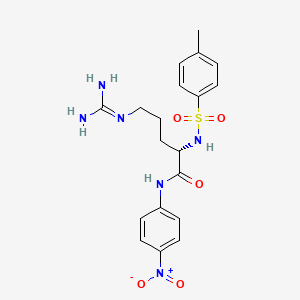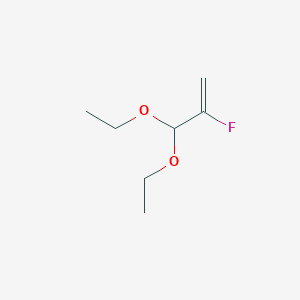
3,3-Diethoxy-2-fluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-2-fluoroprop-1-ene is an organic compound with the molecular formula C7H13FO2 It is a fluorinated derivative of propene, characterized by the presence of two ethoxy groups and a fluorine atom attached to the propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-fluoroprop-1-ene can be achieved through several methods. One common approach involves the fluorination of 3,3-diethoxypropene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 3,3-diethoxypropene in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxy-2-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
3,3-Diethoxy-2-fluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxy-2-fluoroprop-1-ene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with enzymes or receptors. The ethoxy groups may also play a role in modulating the compound’s solubility and bioavailability. Detailed mechanistic studies often involve computational chemistry and experimental techniques to elucidate the pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropropene: A simpler fluorinated propene derivative without ethoxy groups.
3,3-Diethoxy-1-propyne: A structurally similar compound with a triple bond instead of a double bond.
3,3-Diethoxypropene: The non-fluorinated analog of 3,3-Diethoxy-2-fluoroprop-1-ene.
Uniqueness
This compound is unique due to the combination of fluorine and ethoxy groups, which impart distinct chemical and physical properties. The presence of fluorine can enhance the compound’s stability and reactivity, making it valuable in various applications compared to its non-fluorinated analogs .
Propriétés
Numéro CAS |
25290-61-3 |
|---|---|
Formule moléculaire |
C7H13FO2 |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
3,3-diethoxy-2-fluoroprop-1-ene |
InChI |
InChI=1S/C7H13FO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 |
Clé InChI |
RBKHGYJGOCBNAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=C)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



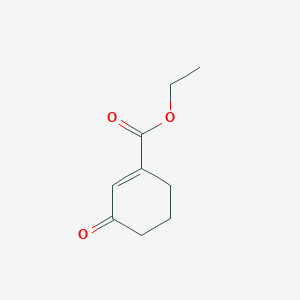
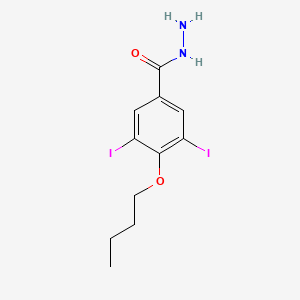
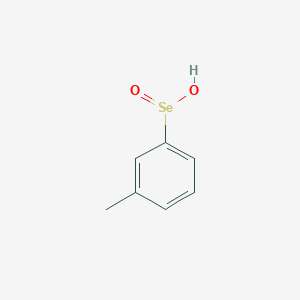
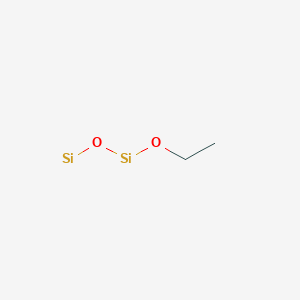

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
